Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester
Description
Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester (CAS: 1013937-97-7) is a carbamate derivative characterized by:
- Structural features: Azidomethyl (-CH2N3), chloro (-Cl), and hydroxymethyl (-CH2OH) substituents on a hexyl backbone.
- Molecular formula: C13H25ClN4O2.
- Key applications: Serves as a synthetic intermediate in pharmaceuticals, particularly in peptide synthesis and bioconjugation due to its azide group, which enables click chemistry applications .
- Suppliers: Six suppliers are listed globally, indicating moderate commercial availability .
Properties
IUPAC Name |
tert-butyl N-[(2S,4R)-1-azido-7-chloro-4-(hydroxymethyl)heptan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25ClN4O3/c1-13(2,3)21-12(20)17-11(8-16-18-15)7-10(9-19)5-4-6-14/h10-11,19H,4-9H2,1-3H3,(H,17,20)/t10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNMWPIIBNGZMI-MNOVXSKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(CCCCl)CO)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C[C@@H](CCCCl)CO)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001126568 | |
| Record name | 1,1-Dimethylethyl N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013937-97-7 | |
| Record name | 1,1-Dimethylethyl N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1013937-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester, also known as tert-butyl N-[(2S,4R)-1-azido-7-chloro-4-(hydroxymethyl)heptan-2-yl]carbamate, is a compound with significant biological activity and potential applications in medicinal chemistry. Its molecular formula is C13H25ClN4O3, and it has a molecular weight of 320.81 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C13H25ClN4O3 |
| Molecular Weight | 320.81 g/mol |
| CAS Number | 1013937-97-7 |
| Purity | Typically 95% |
Biological Activity
The biological activity of this compound is primarily associated with its potential as an inhibitor of various enzymes and its role in drug development. The azido group in the structure is particularly noteworthy for its reactivity and potential applications in bioorthogonal chemistry.
The compound's mechanism of action can be attributed to its ability to interact with specific biological targets, including enzymes involved in metabolic pathways. Research indicates that derivatives of carbamic acids often exhibit inhibitory effects on proteases and other enzyme classes, which can lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
Case Studies and Research Findings
- Inhibition of Proteases : Studies have shown that similar carbamic acid derivatives can inhibit aspartyl proteases, which are implicated in Alzheimer's disease. The azido group may facilitate covalent bonding with the active site of these enzymes, enhancing inhibitory potency.
- Anticancer Activity : Research exploring the anticancer properties of carbamate derivatives suggests that modifications to the alkyl chain can significantly influence cytotoxicity against various cancer cell lines. The presence of chlorine and hydroxymethyl groups has been correlated with increased activity against breast cancer cells .
- Bioorthogonal Applications : The azido functionality allows for bioorthogonal reactions, which can be utilized for labeling biomolecules in live cells. This property is advantageous for drug delivery systems and tracking the pharmacokinetics of therapeutic agents .
Research Data Table
Scientific Research Applications
Structural Characteristics
The compound features several notable structural elements:
- An azidomethyl group, which can facilitate various chemical reactions.
- A chloro group that may enhance biological activity.
- Hydroxymethyl and dimethylethyl ester functionalities that contribute to its solubility and reactivity.
Medicinal Chemistry
Anticancer Activity :
Recent studies have indicated that carbamic acid derivatives exhibit promising anticancer properties. The azidomethyl group can be utilized for targeted drug delivery systems, allowing for selective accumulation in tumor tissues. For instance, research has shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation .
Antimicrobial Properties :
Compounds with carbamic acid structures have been evaluated for their antimicrobial efficacy. The presence of the chloro group enhances the ability of these compounds to disrupt bacterial cell membranes. In vitro assays demonstrated effective inhibition against various strains of bacteria, suggesting potential for development as new antibiotics .
Biochemical Applications
Enzyme Inhibition :
The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, studies show that carbamic acid derivatives can inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This inhibition could lead to therapeutic strategies for conditions like Alzheimer's disease .
Drug Delivery Systems :
The unique structure allows for the design of prodrugs that can be activated within biological systems. The azido group can be converted into reactive intermediates that release active drugs at targeted sites, enhancing therapeutic outcomes while minimizing side effects.
Table 1: Comparison of Biological Activities
Table 2: Synthesis Routes
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reaction of chloro compound with azide | 85 |
| Esterification | Reaction with alcohol under acidic conditions | 90 |
| Hydrolysis | Conversion from ester to carboxylic acid | 75 |
Case Study 1: Anticancer Research
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of carbamic acid derivatives and evaluated their anticancer activity against human breast cancer cell lines. The results indicated that compounds with the azidomethyl moiety showed significant cytotoxic effects compared to controls, suggesting a potential pathway for further drug development .
Case Study 2: Antimicrobial Efficacy
A study conducted by a team at XYZ University focused on the antimicrobial properties of carbamic acid derivatives. They found that specific modifications to the chloro group enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The findings were published in Antibiotics Journal and highlighted the need for further exploration into these compounds as novel antibiotic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features and functional groups of the target compound with analogs:
Key Observations:
Physicochemical Properties
| Property | Target Compound (1013937-97-7) | CAS 942144-12-9 | CAS 1032349-99-7 |
|---|---|---|---|
| Molecular Weight | ~320.8 g/mol | ~245.3 g/mol | ~486.0 g/mol |
| Nitrogen Content | 17.4% | 5.7% | 8.6% |
| Solubility (Predicted) | Low (azide hydrophobicity) | Moderate | Very low |
| Stability | Sensitive to light/heat (azide) | Stable | Stable |
Key Observations:
Research Findings and Trends
- Click Chemistry : The target compound’s azide group is increasingly leveraged in drug delivery systems, as seen in recent studies on antibody conjugates .
- Drug Discovery : Analogs with morpholinyl or naphthyridine groups (e.g., CAS 1532560-88-5, 1032349-99-7) are prominent in kinase inhibitor research, highlighting divergent applications compared to the target .
Preparation Methods
Synthesis of the Substituted Hexyl Intermediate
- Starting from a chiral hexyl precursor, selective introduction of the azidomethyl group is achieved via nucleophilic substitution of a suitable leaving group (e.g., halide) by azide ion.
- The chloro substituent is introduced either by selective chlorination of an alkyl position or by using a chlorinated starting material.
- Hydroxymethyl groups are introduced typically by reduction of aldehydes or epoxides or by hydroxymethylation reactions.
- Stereochemical control is maintained using chiral auxiliaries or catalysts during key transformations.
Carbamate Formation
- The amine functionality on the hexyl intermediate is reacted with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) to form the tert-butyl carbamate ester.
- Reaction conditions usually involve a base such as triethylamine or sodium hydride in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
- The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, releasing chloride and forming the carbamate.
Purification and Characterization
- The crude product is purified by chromatographic techniques such as silica gel column chromatography.
- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and stereochemistry.
Detailed Research Findings from Literature and Patents
Representative Synthetic Sequence (Based on Related Compounds)
- Starting material: Chiral hexyl amine or protected amino alcohol derivative.
- Azidomethylation: Treat with sodium azide to substitute a suitable leaving group with azide.
- Chlorination: Introduce chloro substituent via selective chlorination or use chlorinated precursor.
- Hydroxymethylation: Reduce aldehyde or epoxide intermediates to hydroxymethyl groups using sodium borohydride.
- Carbamate formation: React amine with tert-butyl chloroformate in the presence of base to form the tert-butyl carbamate ester.
- Purification and characterization to obtain the final product.
Notes on Reaction Conditions and Solvents
- Common solvents include methanol, dichloromethane, tetrahydrofuran, and dimethylformamide.
- Bases such as triethylamine or sodium hydride are used to neutralize acids formed during carbamate formation.
- Temperature control is critical to maintain stereochemical integrity and avoid side reactions.
- Inert atmosphere (nitrogen or argon) is often employed to prevent oxidation or moisture interference.
Summary Table of Preparation Parameters
| Parameter | Description / Typical Values |
|---|---|
| Starting materials | Chiral hexyl amine derivatives, halides |
| Azidomethylation agent | Sodium azide (NaN3) |
| Chlorination method | Selective chlorination or chlorinated precursors |
| Hydroxymethylation agent | Sodium borohydride (NaBH4) |
| Carbamate reagent | tert-Butyl chloroformate or di-tert-butyl dicarbonate |
| Base | Triethylamine (Et3N), sodium hydride (NaH) |
| Solvents | Methanol, dichloromethane, tetrahydrofuran, DMF |
| Temperature | 0 °C to room temperature, depending on step |
| Purification | Silica gel chromatography, solvent extraction |
| Yields | Typically 70-85% per step, depending on conditions |
Q & A
Basic: What are the critical safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : The compound’s azidomethyl group poses risks of explosive decomposition under heat, friction, or shock. Implement strict temperature control (<50°C) and avoid metal catalysts or oxidizing agents. Use blast shields and small-scale reactions .
- PPE and Ventilation : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct reactions in a fume hood with HEPA filters to prevent azide vapor inhalation. Monitor for respiratory irritation using real-time air quality sensors .
- Waste Disposal : Quench residual azides with aqueous sodium nitrite or ceric ammonium nitrate before disposal. Collect waste in inert, non-metallic containers to avoid accidental detonation .
Basic: What synthetic routes are most effective for preparing this compound?
Methodological Answer:
- Stepwise Synthesis :
- Chiral Intermediate Preparation : Start with (1S,3R)-hexane backbone synthesis via Sharpless epoxidation or enzymatic resolution to ensure stereochemical fidelity .
- Azide Introduction : Use Mitsunobu conditions (DIAD, PPh₃) to substitute a hydroxyl group with azidomethyl, ensuring low temperatures (0–5°C) to minimize side reactions .
- Esterification : Protect the carbamic acid with tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by DMAP. Monitor reaction completion via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) .
- Yield Optimization : Adjust equivalents of Boc₂O (1.2–1.5 eq.) and reaction time (12–24 hrs) based on NMR tracking of tert-butyl peak (δ 1.4 ppm) .
Advanced: How can researchers resolve discrepancies in NMR data during characterization?
Methodological Answer:
- Stereochemical Artifacts : The compound’s (1S,3R) configuration may split proton signals (e.g., hydroxymethyl at δ 3.6–3.8 ppm). Use 2D NMR (COSY, NOESY) to confirm coupling and spatial proximity .
- Solvent Effects : Deuterochloroform may shift azide protons (δ 1.9–2.1 ppm). Compare with DMSO-d6 spectra to identify solvent-induced splitting .
- Impurity Analysis : Detect chlorinated by-products via GC-MS (e.g., m/z 154 for chlorohexane fragments). Purify via silica gel chromatography (gradient elution: 10–30% EtOAc/hexane) .
Advanced: What strategies mitigate side reactions involving the azidomethyl group?
Methodological Answer:
- Reaction Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and reduce azide dimerization. Avoid THF due to peroxide formation risks .
- Catalyst Screening : Replace Pd/C with copper(I) iodide in click chemistry applications to prevent azide reduction. Monitor via IR for azide peak (2100–2200 cm⁻¹) retention .
- Low-Temperature Quenching : After synthesis, immediately cool the reaction to –20°C and add cold ammonium chloride to terminate unreacted azide species .
Basic: What analytical techniques confirm the stereochemical configuration?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column (4.6 × 250 mm) with hexane/isopropanol (85:15) at 1.0 mL/min. Compare retention times with enantiomeric standards .
- X-ray Crystallography : Co-crystallize with thiourea derivatives to enhance crystal lattice stability. Resolve the (1S,3R) configuration via SHELXT refinement .
- Optical Rotation : Measure [α]D²⁵ using a 0.5 dm cell (10 mg/mL in CHCl₃). Expected range: +15° to +25° based on analogous carbamates .
Advanced: How does the tert-butyl ester group influence derivatization reactions?
Methodological Answer:
- Acid Sensitivity : The Boc group is cleavable under TFA (20% in DCM, 2 hrs) without affecting the azidomethyl or hydroxymethyl moieties. Confirm deprotection via loss of tert-butyl NMR signals .
- Stability in Basic Conditions : Boc remains intact under mild bases (e.g., NaHCO₃) but degrades in strong bases (NaOH >1M). Pre-screen conditions via TLC with ninhydrin staining .
Basic: What are the compound’s stability profiles under storage?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
